3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-TsOH (para-toluenesulfonic acid) . This method provides an efficient route to obtain the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Investigated for their inhibitory activities toward kinases and antiproliferative activities against cancer cell lines.
Uniqueness
3-Methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine stands out due to its unique triazolophthalazine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
21517-02-2 |
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Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-methyl-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C16H12N4/c1-11-17-18-16-14-10-6-5-9-13(14)15(19-20(11)16)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
QPXMSMPFOPOBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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